molecular formula C11H14N2O5 B1394769 4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid CAS No. 1220030-02-3

4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid

Cat. No.: B1394769
CAS No.: 1220030-02-3
M. Wt: 254.24 g/mol
InChI Key: OUWNOYCMJMLCPU-UHFFFAOYSA-N
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Description

4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid is a chemical compound with the molecular formula C11H14N2O5 and a molecular weight of 254.24 g/mol . This compound is known for its unique structure, which includes a nitro group and a hydroxyamino group attached to a benzoic acid core. It is primarily used in research and industrial applications due to its specific chemical properties.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-aminobenzoic acid .

Scientific Research Applications

4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyamino group can form hydrogen bonds with various biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid is unique due to the presence of both a nitro group and a hydroxyamino group on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .

Properties

IUPAC Name

4-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-11(2,6-14)12-8-4-3-7(10(15)16)5-9(8)13(17)18/h3-5,12,14H,6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWNOYCMJMLCPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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